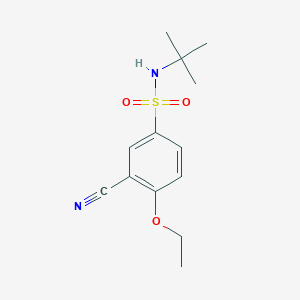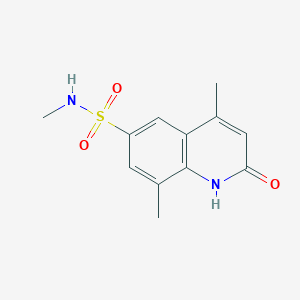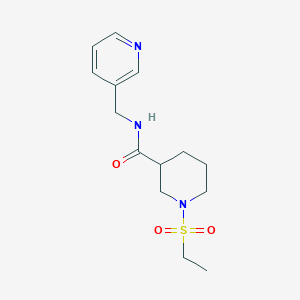![molecular formula C15H10N6S B4425712 3-(3-pyridinyl)-6-[2-(3-pyridinyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4425712.png)
3-(3-pyridinyl)-6-[2-(3-pyridinyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Vue d'ensemble
Description
3-(3-pyridinyl)-6-[2-(3-pyridinyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as TPT, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. TPT is a member of the thiadiazole family, which is well-known for its unique properties such as antimicrobial, antifungal, and anti-inflammatory activities. TPT has been synthesized by several methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mécanisme D'action
The exact mechanism of action of 3-(3-pyridinyl)-6-[2-(3-pyridinyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not well understood. However, studies have shown that this compound may inhibit the activity of enzymes such as xanthine oxidase and carbonic anhydrase, which are involved in various physiological processes. This compound may also interact with cellular proteins and disrupt their function, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, inhibit cell proliferation, and disrupt mitochondrial function. This compound has also been shown to affect the activity of various enzymes and proteins, leading to changes in cellular metabolism and signaling pathways. These effects make this compound a potential candidate for the development of new drugs and therapies.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3-pyridinyl)-6-[2-(3-pyridinyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages as a research tool, including its high yield and purity, ease of synthesis, and potential applications in various fields. However, this compound also has some limitations, including its potential toxicity and limited solubility in aqueous solutions. These limitations should be taken into consideration when designing experiments and interpreting results.
Orientations Futures
There are several areas of future research for 3-(3-pyridinyl)-6-[2-(3-pyridinyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area is the development of new this compound analogs with improved properties such as increased solubility and reduced toxicity. Another area is the investigation of the mechanism of action of this compound and its potential targets in cells. Finally, this compound could be studied for its potential applications in the treatment of various diseases, including cancer and inflammatory diseases.
In conclusion, this compound is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized by several methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. Future research could focus on the development of new this compound analogs, investigation of the mechanism of action, and potential applications in disease treatment.
Applications De Recherche Scientifique
3-(3-pyridinyl)-6-[2-(3-pyridinyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to possess antimicrobial and antifungal activities against various microorganisms, making it a potential candidate for the development of new antibiotics and antifungal agents. This compound has also been studied for its anti-inflammatory properties, which could make it a potential candidate for the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
3-pyridin-3-yl-6-[(E)-2-pyridin-3-ylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N6S/c1-3-11(9-16-7-1)5-6-13-20-21-14(18-19-15(21)22-13)12-4-2-8-17-10-12/h1-10H/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVFCWHVKLWKGH-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CC2=NN3C(=NN=C3S2)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/C2=NN3C(=NN=C3S2)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-[2-(3-hydroxy-1-piperidinyl)ethyl]acetamide](/img/structure/B4425641.png)
![6-methyl-9-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4425657.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2,3-dimethoxybenzamide](/img/structure/B4425661.png)

![1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]-4-methylpiperidine](/img/structure/B4425678.png)

![4-[(2,1,3-benzothiadiazol-5-ylmethyl)thio]quinazoline](/img/structure/B4425683.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4425696.png)



![N-[2-(4-benzyl-1-piperidinyl)-1-methyl-2-oxoethyl]-2-furamide](/img/structure/B4425727.png)
![{5-[(2-butylpyrrolidin-1-yl)methyl]-2-furyl}methanol](/img/structure/B4425744.png)